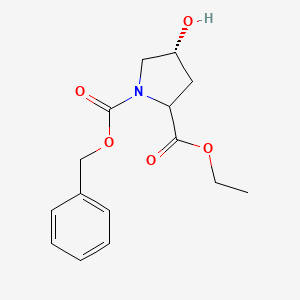
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a hydroxyl group and two carboxylate functionalities, suggest potential biological activities that merit detailed investigation. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative analyses with related compounds.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.315 g/mol
- CAS Number : 103667-57-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's pyrrolidine ring allows it to engage with enzymes and receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It has been suggested that this compound could interact with nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and neuronal excitability.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. The following table summarizes key findings:
Case Studies
Comparative Analysis
The biological activity of this compound can be compared to other pyrrolidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | Pyrrolidine derivative | Stronger receptor affinity |
| Pyrrolidine-2-one | Simple pyrrolidine | Lower biological activity |
| Pyrrolidine-2,5-diones | Dicarbonyl derivative | Enhanced reactivity but less selectivity |
Propiedades
IUPAC Name |
1-O-benzyl 2-O-ethyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRPINUVNZMRY-PZORYLMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















